3-Chloro-5-methoxybenzaldehyde
Overview
Description
3-Chloro-5-methoxybenzaldehyde is a chemical compound with the empirical formula C8H7ClO2 . It has a molecular weight of 170.59 .
Molecular Structure Analysis
The SMILES string of 3-Chloro-5-methoxybenzaldehyde is COC1=CC(C=O)=CC(Cl)=C1 . This indicates that the compound has a benzene ring with a methoxy group (OCH3) and a chlorine atom attached to different carbon atoms, and a formyl group (CHO) attached to another carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-5-methoxybenzaldehyde are not available, it’s known that benzaldehyde derivatives can undergo nucleophilic substitution reactions . The exact reactions would depend on the conditions and the reactants used.Physical And Chemical Properties Analysis
3-Chloro-5-methoxybenzaldehyde is a solid compound . Its physical form is described as off-white to yellow-brown or gray or orange solid or liquid .Scientific Research Applications
Synthesis of Chalcone Derivatives and Antioxidant Activity : A study by Rijal, Haryadi, and Anwar (2022) focused on synthesizing derivatives of halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and evaluating their antioxidant activities. They found that these compounds showed significant antioxidant potential when tested using the DPPH method (Rijal, Haryadi, & Anwar, 2022).
Solubility and Activity Coefficient Studies : Larachi et al. (2000) measured the solubility of 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water over a temperature range of 280 to 363 K. This research is important in understanding the physical and chemical properties of such compounds in aqueous solutions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Photochemistry and Conformational Isomerization Studies : Ildiz, Konarska, and Fausto (2019) investigated 3-chloro-4-methoxybenzaldehyde (3CMBA) using matrix isolation infrared spectroscopy and quantum chemistry. They focused on its conformational composition and UV-induced photochemical reactions, which is relevant for understanding the behavior of these compounds under light exposure (Ildiz, Konarska, & Fausto, 2019).
Synthesis and Characterization of Chlorinated Vanillins : Hyötyläinen and Knuutinen (1993) synthesized chlorinated vanillins, including variants of methoxybenzaldehydes, and studied their structure and separation using gas chromatography and mass spectrometry. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Hyötyläinen & Knuutinen, 1993).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it’s harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and if swallowed .
Relevant Papers A study investigated 3-chloro-4-methoxybenzaldehyde by matrix isolation infrared spectroscopy and quantum chemistry calculations . The conformational composition of the as-deposited materials was characterized by infrared spectroscopy .
properties
IUPAC Name |
3-chloro-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSBBELFYSUAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619813 | |
Record name | 3-Chloro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxybenzaldehyde | |
CAS RN |
164650-68-4 | |
Record name | 3-Chloro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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